molecular formula C28H28N2O4 B11642249 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11642249
M. Wt: 456.5 g/mol
InChI Key: UUJKKUYDDXHVIQ-SHHOIMCASA-N
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Description

3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Alkylation: The propoxy and methyl groups can be introduced through alkylation reactions using alkyl halides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-methylbenzaldehyde
  • 4-methylphenylpyridine
  • 3-methyl-4-propoxybenzoyl derivatives

Uniqueness

What sets 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a highly versatile compound in various fields of research and industry.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O4/c1-4-14-34-23-12-11-22(15-19(23)3)26(31)24-25(21-9-7-18(2)8-10-21)30(28(33)27(24)32)17-20-6-5-13-29-16-20/h5-13,15-16,25,31H,4,14,17H2,1-3H3/b26-24+

InChI Key

UUJKKUYDDXHVIQ-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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